
Trichlorotrimethyldialuminum
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Description
Trichlorotrimethyldialuminum (CAS 12542-85-7), also known as methylaluminum sesquichloride, is an organoaluminum compound with the molecular formula C₃H₉Al₂Cl₃ and a molecular weight of 205.43 g/mol . Structurally, it consists of two aluminum centers bridged by three methyl groups and three chlorine atoms, forming a dimeric structure. This compound is highly reactive, particularly toward moisture and oxygen, and is typically handled under inert conditions. It serves as a catalyst in organic synthesis and polymerization reactions due to its Lewis acidic properties .
Comparison with Similar Compounds
The following table and analysis compare Trichlorotrimethyldialuminum with structurally or functionally related organoaluminum and aluminum halide compounds:
Triethylaluminum (C₆H₁₅Al)
- Structural Differences: Triethylaluminum is monomeric, with three ethyl groups bonded to a single aluminum atom, contrasting with the dimeric, mixed chloro/methyl structure of this compound .
- Reactivity: Both compounds are moisture-sensitive, but Triethylaluminum is notably pyrophoric, igniting spontaneously in air .
- Applications : Triethylaluminum is widely used in Ziegler-Natta catalysts for polyethylene production, whereas this compound is employed in more specialized catalytic systems .
Trimethylaluminum (C₃H₉Al)
- Lewis Acidity : Trimethylaluminum is a stronger Lewis acid than this compound due to the absence of electron-withdrawing chlorine ligands .
- Hazards : Both compounds require inert handling, but Trimethylaluminum poses higher flammability risks, with autoignition temperatures below 0°C .
Aluminum Chloride (AlCl₃)
- Functionality: Unlike the organoaluminum compounds, AlCl₃ is a purely inorganic Lewis acid. It lacks alkyl groups, making it less versatile in organometallic synthesis but highly effective in Friedel-Crafts alkylation .
- Hydrolysis : AlCl₃ hydrolyzes to release HCl gas, while this compound releases both HCl and methane, complicating its decomposition .
Diethylaluminum Chloride (C₄H₁₀AlCl)
- Structure-Activity : The ethyl groups in Diethylaluminum Chloride confer greater steric bulk compared to the methyl groups in this compound, influencing its catalytic selectivity in olefin reactions .
- Thermal Stability : Diethylaluminum Chloride is less thermally stable than this compound, decomposing at temperatures above 80°C .
Properties
Molecular Formula |
C3H9Al2Cl3 |
---|---|
Molecular Weight |
205.42 g/mol |
IUPAC Name |
chloro(dimethyl)alumane;dichloro(methyl)alumane |
InChI |
InChI=1S/3CH3.2Al.3ClH/h3*1H3;;;3*1H/q;;;+1;+2;;;/p-3 |
InChI Key |
HYZXMVILOKSUKA-UHFFFAOYSA-K |
Canonical SMILES |
C[Al](C)Cl.C[Al](Cl)Cl |
physical_description |
Liquid |
Origin of Product |
United States |
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